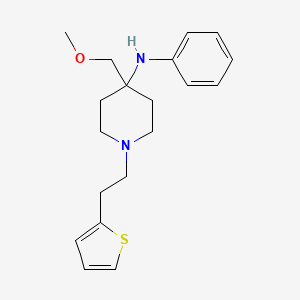

4-(Methoxymethyl)-N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No. B8364520

Key on ui cas rn:

72996-73-7

M. Wt: 330.5 g/mol

InChI Key: UBUDUWLTRRWLSI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05489689

Procedure details

Propionyl chloride (1.3 equivalents) was added to a 0.4M methylene chloride solution of 6 in a glass stoppered RB flask at RT. A mild exotherm developed and analysis by LC at the end of 40 minutes showed 90% sufentanil 7 with about 7% starting material 6. About 8% by weight of triethylamine was then added and stirred for another 40 minutes at RT. LC showed 95% product with no trace of starting material 6. The mixture was then quenched with an excess of dilute ammonium hydroxide and the lower methylene chloride layer was separated, washed with water and dried. Evaporation of methylene chloride gave a yellow powder which by LC amounted to 95% sufentanil 7. This was converted to HCl salt by dissolving in ether (250 ml) and stirring with 4N HCl [100 ml]. The precipitated HCl salt was filtered off, washed with ether and air-dried. Recrystallization from water (6 ml for every gm of Sufentanil.HCl) gave sufentanil HCl (19.6 g) as white paste with LC purity of 99.50%. The isolated yield of the pure HCl salt was 85%. H1NMR (CDCl3): δ7.25-6.85 (m,8H), 4.05 (s,2H), 3.35 (s,3H), 3.14-1.56 (m,14H), 0.95 (t,3H).

Name

sufentanil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

sufentanil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

sufentanil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1

|

Step Six

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1

|

Step Eight

|

Name

|

sufentanil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for another 40 minutes at RT

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at the end of 40 minutes

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then quenched with an excess of dilute ammonium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower methylene chloride layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a yellow powder which by LC

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated HCl salt was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from water (6 ml for every gm of Sufentanil

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05489689

Procedure details

Propionyl chloride (1.3 equivalents) was added to a 0.4M methylene chloride solution of 6 in a glass stoppered RB flask at RT. A mild exotherm developed and analysis by LC at the end of 40 minutes showed 90% sufentanil 7 with about 7% starting material 6. About 8% by weight of triethylamine was then added and stirred for another 40 minutes at RT. LC showed 95% product with no trace of starting material 6. The mixture was then quenched with an excess of dilute ammonium hydroxide and the lower methylene chloride layer was separated, washed with water and dried. Evaporation of methylene chloride gave a yellow powder which by LC amounted to 95% sufentanil 7. This was converted to HCl salt by dissolving in ether (250 ml) and stirring with 4N HCl [100 ml]. The precipitated HCl salt was filtered off, washed with ether and air-dried. Recrystallization from water (6 ml for every gm of Sufentanil.HCl) gave sufentanil HCl (19.6 g) as white paste with LC purity of 99.50%. The isolated yield of the pure HCl salt was 85%. H1NMR (CDCl3): δ7.25-6.85 (m,8H), 4.05 (s,2H), 3.35 (s,3H), 3.14-1.56 (m,14H), 0.95 (t,3H).

Name

sufentanil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

sufentanil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

sufentanil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1

|

Step Six

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1

|

Step Eight

|

Name

|

sufentanil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for another 40 minutes at RT

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at the end of 40 minutes

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then quenched with an excess of dilute ammonium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower methylene chloride layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a yellow powder which by LC

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated HCl salt was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from water (6 ml for every gm of Sufentanil

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |